Itopride hydrochloride

Übersicht

Beschreibung

Itopridhydrochlorid ist ein prokinetisches Benzamid-Derivat, das hauptsächlich zur Behandlung von gastrointestinalen Erkrankungen wie funktioneller Dyspepsie und Gastroparese eingesetzt wird. Es wirkt sowohl als Dopamin-D2-Rezeptor-Antagonist als auch als Acetylcholinesterase-Inhibitor, was die gastrointestinale Motilität verbessert und Symptome wie Übelkeit, Erbrechen und Blähungen lindert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Itopridhydrochlorid umfasst typischerweise mehrere wichtige Schritte:

Ausgangsstoffe: Die Synthese beginnt mit 3,4-Dimethoxybenzamid, Formaldehyd und Phenol.

Bildung von Zwischenprodukten: Der erste Schritt beinhaltet die Bildung eines Zwischenprodukts durch eine Substitutionsreaktion unter Verwendung von N-Dimethylchlorethanhydrochloriden.

Bildung des Endprodukts: Das Zwischenprodukt wird dann weiteren Reaktionen unterzogen, einschließlich Amidierung und Salifizierung, um Itopridhydrochlorid herzustellen

Industrielle Produktionsmethoden

Die industrielle Produktion von Itopridhydrochlorid folgt einem ähnlichen Syntheseweg, ist aber für die großtechnische Produktion optimiert. Der Prozess umfasst:

Veretherung: Reaktion von 2-Dimethylaminoethylchloridhydrochlorid mit Phenol.

Chlormethylierung: Einführung einer Chlormethylgruppe.

Aminosubstitution: Substitution der Aminogruppe.

Amidierung und Salifizierung: Schlussstufen zur Gewinnung des Hydrochloridsalzes von Itoprid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of itopride hydrochloride typically involves several key steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzamide, formaldehyde, and phenol.

Intermediate Formation: The initial step involves the formation of an intermediate through a substitution reaction using N-dimethyl chloride ethane hydrochlorides.

Final Product Formation: The intermediate is then subjected to further reactions, including amidation and salifying, to produce this compound

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves:

Etherification: Reaction of 2-dimethylaminoethyl chloride hydrochloride with phenol.

Chloromethylation: Introduction of a chloromethyl group.

Amino Substitution: Substitution of the amino group.

Amidation and Salifying: Final steps to obtain the hydrochloride salt of itopride

Analyse Chemischer Reaktionen

Arten von Reaktionen

Itopridhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Itoprid kann zu Itoprid-N-Oxid oxidiert werden.

Reduktion: Reduktionsreaktionen können Zwischenprodukte während der Synthese umwandeln.

Substitution: Substitutionsreaktionen sind entscheidend für die Bildung von Zwischenprodukten während der Synthese

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie N-Dimethylchlorethanhydrochloride werden in Substitutionsreaktionen verwendet

Hauptprodukte

Oxidation: Itoprid-N-Oxid.

Reduktion: Reduzierte Zwischenprodukte.

Substitution: Verschiedene Zwischenprodukte, die zum Endprodukt führen

Wissenschaftliche Forschungsanwendungen

Itopridhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung von prokinetischen Wirkstoffen und deren Synthese.

Biologie: Untersuchung seiner Wirkungen auf die gastrointestinale Motilität und die Neurotransmitterregulation.

Medizin: Ausgiebig untersucht auf seine therapeutischen Wirkungen bei der Behandlung von funktioneller Dyspepsie, Gastroparese und anderen gastrointestinalen Erkrankungen.

Industrie: Verwendung bei der Entwicklung gastroretentiver Arzneistoffabgabesysteme zur Verbesserung der Arzneistoffaufnahme und Bioverfügbarkeit

Wirkmechanismus

Itopridhydrochlorid entfaltet seine Wirkungen über zwei Hauptmechanismen:

Dopamin-D2-Rezeptor-Antagonismus: Durch die Blockade von Dopamin-D2-Rezeptoren hebt Itoprid die inhibitorischen Wirkungen auf die Acetylcholin-Freisetzung auf und fördert so die gastrointestinale Motilität.

Acetylcholinesterase-Inhibition: Itoprid hemmt Acetylcholinesterase, verhindert den Abbau von Acetylcholin und erhöht so dessen Konzentration, wodurch die gastrointestinale Motilität gesteigert wird

Wirkmechanismus

Itopride hydrochloride exerts its effects through two primary mechanisms:

Dopamine D2 Receptor Antagonism: By blocking dopamine D2 receptors, itopride removes the inhibitory effects on acetylcholine release, promoting gastrointestinal motility.

Acetylcholinesterase Inhibition: Itopride inhibits acetylcholinesterase, preventing the degradation of acetylcholine, thereby increasing its concentration and enhancing gastrointestinal motility

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Metoclopramid: Ein weiterer prokinetischer Wirkstoff, der auch als Dopamin-D2-Rezeptor-Antagonist wirkt, aber Nebenwirkungen auf das zentrale Nervensystem hat.

Domperidon: Ähnlich wie Itoprid, aber es überwindet nicht die Blut-Hirn-Schranke, wodurch Nebenwirkungen auf das zentrale Nervensystem reduziert werden.

Mosaprid: Ein selektiver Serotonin-5-HT4-Rezeptor-Agonist mit prokinetischen Eigenschaften.

Cinitaprid: Ein prokinetischer Wirkstoff mit sowohl Dopamin-D2-Rezeptor-Antagonismus als auch Serotonin-5-HT4-Rezeptor-Agonismus.

Einzigartigkeit von Itoprid

Itopridhydrochlorid ist aufgrund seines zweifachen Wirkmechanismus einzigartig, der Dopamin-D2-Rezeptor-Antagonismus mit Acetylcholinesterase-Inhibition kombiniert. Diese doppelte Wirkung erhöht seine Wirksamkeit bei der Förderung der gastrointestinalen Motilität, während gleichzeitig Nebenwirkungen auf das zentrale Nervensystem minimiert werden, was es zu einer bevorzugten Wahl für die Behandlung von funktioneller Dyspepsie und Gastroparese macht .

Biologische Aktivität

Itopride hydrochloride is a gastroprokinetic agent that exhibits a unique dual mechanism of action, targeting both acetylcholinesterase (AChE) and dopamine D2 receptors. This compound is primarily used in the treatment of functional dyspepsia and other gastrointestinal disorders. Its biological activity has been extensively studied, revealing significant insights into its pharmacological effects, efficacy, and safety profile.

Itopride's biological activity is characterized by its ability to enhance gastrointestinal motility through two main pathways:

- Dopamine D2 Receptor Antagonism : By antagonizing D2 receptors, itopride alleviates the inhibitory effects of dopamine on acetylcholine release, leading to increased gastric motility. This is particularly important as dopamine can suppress gastrointestinal activity, contributing to symptoms of dyspepsia .

- Acetylcholinesterase Inhibition : Itopride inhibits AChE, preventing the breakdown of acetylcholine (ACh). Elevated ACh levels enhance smooth muscle contraction in the gastrointestinal tract, promoting better coordination and acceleration of gastric emptying .

Pharmacokinetics

- Absorption : Not explicitly detailed in current literature.

- Distribution : Information about volume distribution is not available.

- Protein Binding : Not specified.

- Metabolism : Itopride undergoes N-oxygenation primarily via flavin-containing monooxygenase (FMO) pathways .

- Elimination Route : Specifics are not provided in the literature.

- Half-life : Not documented.

- Clearance : Data is lacking.

Efficacy in Clinical Trials

A meta-analysis of randomized controlled trials (RCTs) demonstrated that itopride significantly improves symptoms associated with functional dyspepsia compared to placebo and other prokinetic agents like domperidone and mosapride. Key findings from various studies include:

- Overall Response Rate : Itopride showed a relative risk (RR) of 1.11 (95% CI: 1.03, 1.19) for symptom improvement compared to control groups .

- Symptom Scores : Significant reductions in symptom scores were noted in patients treated with itopride, indicating its effectiveness in managing dyspeptic symptoms .

Summary of Clinical Findings

| Study Type | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| RCT (Functional Dyspepsia) | 2620 | Various | RR 1.11 for symptom improvement |

| Open-label Study (GERD) | 26 | 30 days | Significant reduction in acid reflux symptoms |

| In Vitro Study (Colonic Activity) | N/A | N/A | Stimulated colonic peristalsis effectively |

Safety Profile

Itopride is generally well-tolerated with a low incidence of central nervous system-related adverse effects due to its high polarity, which limits its ability to cross the blood-brain barrier. Notably, it does not significantly elevate prolactin levels or prolong the QT interval, making it a safer option compared to other prokinetic agents .

Case Studies and Research Findings

- Functional Dyspepsia : In a multicenter trial involving over 2600 patients, itopride demonstrated superior efficacy in improving gastrointestinal symptoms compared to placebo .

- Gastroesophageal Reflux Disease (GERD) : A pilot study indicated that itopride significantly reduced esophageal acid exposure and improved patient-reported outcomes without serious adverse events .

- Colonic Motor Activity : Research on isolated guinea pig colons showed that itopride enhanced both peristaltic and segmental motility, distinguishing its action from other prokinetics like cisapride and mosapride .

Eigenschaften

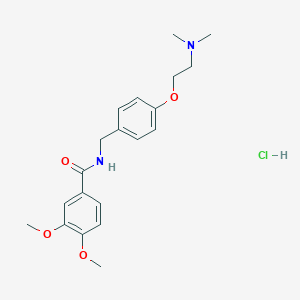

IUPAC Name |

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOUXLLIPWWHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046693 | |

| Record name | Itopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122892-31-3 | |

| Record name | Itopride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122892-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Itopride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122892313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITOPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H9NV66W0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.